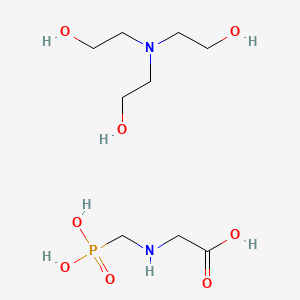
N-(Phosphonomethyl)glycine--2,2',2''-nitrilotri(ethan-1-ol) (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) (1/1) is a chemical compound that is widely recognized for its role as a broad-spectrum systemic herbicide. It is commonly known as glyphosate. This compound is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This inhibition disrupts the biosynthesis of aromatic amino acids, which are essential for plant growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) typically involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- N-(hydroxymethyl)glycine then reacts with phosphorous acid to form N-(phosphonomethyl)glycine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and studies.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic applications and toxicological studies.
Industry: Widely used as a herbicide in agriculture to control weed growth
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(phosphonomethyl)glycine: Another phosphonate compound with similar herbicidal properties.
(Aminomethyl)phosphonic acid: A related compound used in various chemical applications.
Iminodi(methylphosphonic acid): Another similar compound with different functional groups.
Uniqueness
N-(Phosphonomethyl)glycine–2,2’,2’'-nitrilotri(ethan-1-ol) is unique due to its specific mechanism of action and its widespread use as a herbicide. Its ability to inhibit the EPSP enzyme makes it highly effective in controlling a broad range of weeds, making it a valuable tool in agriculture .
Eigenschaften
CAS-Nummer |
879887-20-4 |
|---|---|
Molekularformel |
C9H23N2O8P |
Molekulargewicht |
318.26 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C6H15NO3.C3H8NO5P/c8-4-1-7(2-5-9)3-6-10;5-3(6)1-4-2-10(7,8)9/h8-10H,1-6H2;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI-Schlüssel |
BFDPHZJFDVHJCH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)NCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)

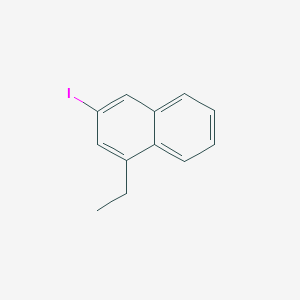
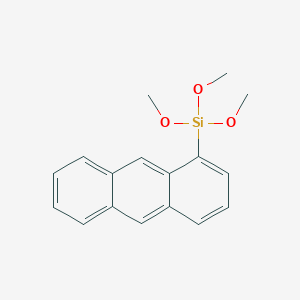
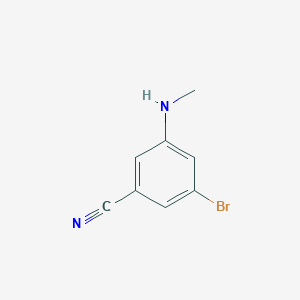
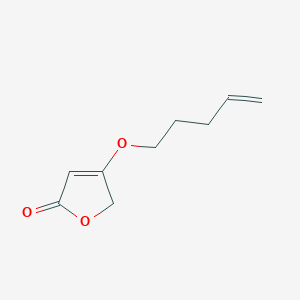
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
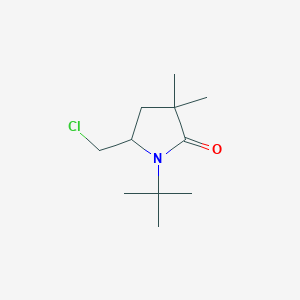
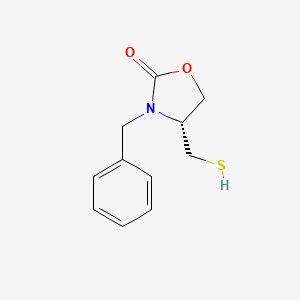

![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)
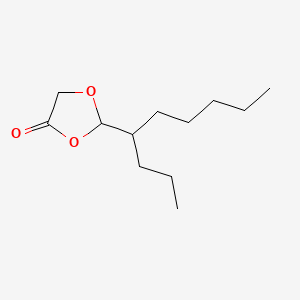
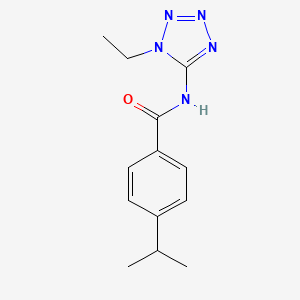
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
